1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen significant growth in recent years . Various methods exist to introduce this functionality . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied .Chemical Reactions Analysis

Trifluoromethylation reactions have seen significant advancements, particularly in the incorporation of a trifluoromethyl group into organic motifs . This review provides a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Scientific Research Applications

Trifluoromethylation Reactions

The trifluoromethyl group (CF₃) is widely prevalent in pharmaceutical and agrochemical compounds due to its ability to enhance chemical stability, lipophilicity, and binding selectivity. Researchers have developed methodologies for efficient and selective introduction of CF₃ groups into diverse molecular skeletons. Notably, photoredox-catalyzed radical trifluoromethylation has gained attention. Photoredox catalysts, such as ruthenium and iridium complexes, enable single-electron-transfer processes under visible light irradiation. These reactions provide a new protocol for photocatalytic radical reactions, allowing the incorporation of CF₃ groups into organic molecules .

Synthetic Chemistry

Beyond specific applications, the compound serves as a versatile building block in synthetic chemistry. Researchers use it to construct complex molecules, create libraries of diverse compounds, and explore novel reaction pathways.

Safety and Hazards

Future Directions

Trifluoromethyl-containing compounds have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Mechanism of Action

Target of Action

Compounds containing the trifluoromethyl group are widely prevalent in pharmaceutical and agrochemical compounds . They are known to interact with various biological targets, enhancing the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Mode of Action

The trifluoromethyl group is known to undergo photoredox catalysis, a process that involves the generation of trifluoromethyl radicals . These radicals can then interact with various biological targets, leading to changes in their function .

Biochemical Pathways

The trifluoromethyl group is known to be involved in various biochemical transformations, particularly in the context of photoredox catalysis . This process can influence a variety of biochemical pathways, potentially leading to downstream effects.

Pharmacokinetics

Compounds containing the trifluoromethyl group are known to exhibit enhanced chemical and metabolic stability, which can impact their bioavailability .

Result of Action

The generation of trifluoromethyl radicals through photoredox catalysis can lead to various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. For instance, the process of photoredox catalysis, which is central to the action of the trifluoromethyl group, is dependent on the presence of light . Other environmental factors, such as pH and temperature, could also potentially influence the compound’s action.

properties

IUPAC Name |

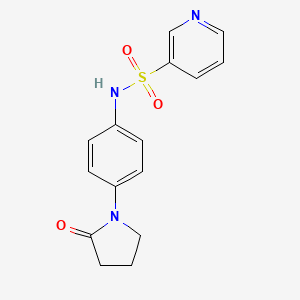

1-(trifluoromethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)3-1-9-10(2-3)4(6,7)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUPDUAJHYRGDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)